(3Z)-5-BROMO-3-[(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-5-BROMO-3-[(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a bromine and iodine substitution on a dimethoxyphenyl ring, which is conjugated to a dihydroindolone structure. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-BROMO-3-[(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-iodo-4,5-dimethoxybenzaldehyde, which is then subjected to a condensation reaction with an appropriate indolone derivative under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as cesium carbonate (Cs2CO3) at controlled temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for yield and purity. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-products. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-BROMO-3-[(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can be performed using nucleophiles like sodium azide (NaN3) or thiols (R-SH) to replace the bromine or iodine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaN3 in dimethylformamide (DMF) or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions result in the formation of azides or thioethers .
Scientific Research Applications
(3Z)-5-BROMO-3-[(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals
Mechanism of Action
The mechanism of action of (3Z)-5-BROMO-3-[(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(4-METHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE
- 2-{[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINYLIDENE}-4-OXO-1,3-THIAZOLIDIN-5-YL ACETIC ACID
- 5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(PHENYLMETHYL)-2-(PHENYLMETHYL)IMINO-4-THIAZOLIDINONE
Uniqueness
Compared to similar compounds, (3Z)-5-BROMO-3-[(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of bromine and iodine substitutions, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C17H13BrINO3 |
---|---|
Molecular Weight |
486.1 g/mol |
IUPAC Name |
(3Z)-5-bromo-3-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H13BrINO3/c1-22-15-7-9(6-13(19)16(15)23-2)5-12-11-8-10(18)3-4-14(11)20-17(12)21/h3-8H,1-2H3,(H,20,21)/b12-5- |
InChI Key |
DOXGSZQJJXWKCK-XGICHPGQSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)I)OC |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)I)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.